14(15)-Eet-SI, or 14,15-Epoxyeicosatrienoic acid sulfonimide, is a synthetic derivative of 14,15-Epoxyeicosatrienoic acid (14,15-EET), which is a bioactive lipid involved in various physiological processes. This compound is primarily studied for its role in vascular biology and potential therapeutic applications. The sulfonimide modification enhances the stability and bioavailability of the parent compound, making it a valuable tool in scientific research.
14(15)-Eet-SI is derived from 14,15-EET, which is produced through the metabolism of arachidonic acid by cytochrome P450 enzymes. It falls under the category of epoxyeicosatrienoic acids, which are known for their vasodilatory properties and involvement in inflammation and cancer biology. The sulfonimide modification allows for improved pharmacokinetic properties compared to its parent compound.
The synthesis of 14(15)-Eet-SI typically involves a two-step process starting from 14,15-EET:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical methods like high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
The molecular structure of 14(15)-Eet-SI features a core eicosanoid structure with a sulfonimide functional group. The presence of this group enhances its interaction with biological targets.
14(15)-Eet-SI participates in various biochemical reactions, particularly those involving signaling pathways related to inflammation and vascular function. It can activate pathways such as STAT3 and JNK, influencing cellular responses in endothelial cells and immune cells.
The compound's reactivity can be assessed through its ability to induce vasorelaxation and influence cell migration. Studies have shown that it can modulate gene expression related to inflammation and angiogenesis.
The mechanism of action for 14(15)-Eet-SI involves binding to specific receptors or enzymes that mediate its effects on cells. This binding activates intracellular signaling cascades that lead to various biological responses.
Research indicates that 14(15)-EET promotes neutrophil infiltration in tumors by upregulating cytokines such as interleukin-8 (IL-8) through activation of signaling pathways like JNK and STAT3. This mechanism plays a crucial role in tumor progression and metastasis.
Relevant analyses include spectroscopic techniques (NMR, MS) for structural confirmation and HPLC for purity assessment.
14(15)-Eet-SI is utilized in various research contexts:
The compound serves as a valuable tool for elucidating the biological roles of epoxyeicosatrienoic acids and their derivatives in health and disease contexts.
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP)-derived metabolites of arachidonic acid that serve as critical lipid mediators in cardiovascular and cellular signaling. Four regioisomeric EETs exist (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), each with distinct biological activities. Among these, 14,15-EET is synthesized primarily by endothelial CYP isoforms (e.g., CYP2C8, CYP2C9, and CYP2J2 in humans) and exhibits stereoselective actions, with the 14(R),15(S)-enantiomer showing greater vasoactivity in coronary arteries [1]. EETs function as endothelium-derived hyperpolarizing factors (EDHFs) by activating calcium-activated potassium channels (BKCa, SKCa, IKCa) in vascular smooth muscle, leading to hyperpolarization and vasodilation [1]. Additionally, they possess anti-inflammatory properties by suppressing NF-κB-mediated cytokine expression and platelet aggregation [1].
A major limitation of endogenous EETs is their rapid metabolism by soluble epoxide hydrolase (sEH), which hydrolyzes EETs to less active dihydroxyeicosatrienoic acids (DHETs). The 14,15-EET regioisomer is the preferred substrate for sEH, with near-complete conversion to 14,15-DHET in human coronary arteries within hours [1]. This instability severely limits their therapeutic potential, necessitating the development of stabilized analogs.
14(15)-EET-SI is a synthetic sulfonimide (SI) analog designed to overcome the metabolic limitations of endogenous 14,15-EET. Its structure features two strategic modifications:
Table 1: Structural and Pharmacokinetic Comparison of 14,15-EET and 14(15)-EET-SI
Property | 14,15-EET | 14(15)-EET-SI |
---|---|---|
Epoxide Group | Yes | No (Sulfonimide) |
Soluble Epoxide Hydrolase Susceptibility | High (Km = 41 μM) | Negligible |
Plasma Half-life | Minutes | Hours |
Aqueous Solubility | Low | High |
Oxidation Resistance | Low | High (Ether bond) |
These modifications preserve the pharmacophore necessary for biological activity while conferring enhanced pharmacokinetic properties, as demonstrated in rodent hypertension models [3].
The development of 14(15)-EET-SI addresses two critical gaps in eicosanoid therapeutics:
Table 2: Key Research Findings for 14(15)-EET-SI
Biological System | Findings | Reference |
---|---|---|
Vascular Smooth Muscle | Mimics 14,15-EET-induced vasodilation; EC50 = 121 nM in coronary arterioles | [3] |
Breast Cancer (MCF-7 cells) | Induces EMT markers (↓E-cadherin, ↑vimentin); enhances cisplatin resistance | [2] |
Cell Proliferation | Activates pp60c-src; increases [3H]thymidine incorporation | [4] |
Thus, 14(15)-EET-SI serves as both a mechanistic tool to dissect EET signaling and a candidate for therapeutic intervention in cardiovascular diseases and cancer.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9